Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate
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Description
“Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate” is a chemical compound with the molecular formula C10H15NO3 . It holds immense potential for scientific research due to its diverse applications. Its unique structure and properties make it an ideal candidate for various experiments and studies in fields like pharmaceuticals and organic synthesis.
Scientific Research Applications
Anticonvulsant Properties and Structure-Activity Relationships Research has explored the anticonvulsant activities of enaminones, including compounds structurally related to methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate. These studies focus on understanding the structural requirements for anticonvulsant efficacy, revealing that specific modifications can enhance safety and minimize toxicity. For instance, certain analogs have demonstrated significant protective effects against seizures with a high protective index, indicating a favorable therapeutic profile (Scott et al., 1993).
Crystal Structure and Hydrogen Bonding The crystal structures of enaminones have been analyzed to understand their hydrogen bonding patterns and molecular conformations. Studies have shown that these compounds tend to form specific conformations and hydrogen bond networks, which could influence their biological activities. This research provides insights into how the molecular structure relates to pharmacological properties (Kubicki et al., 2000).
properties
IUPAC Name |
methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2)5-6(11)4-7(12)8(10)9(13)14-3/h4,8H,5,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISFQHIHRUPQMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1C(=O)OC)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate |
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